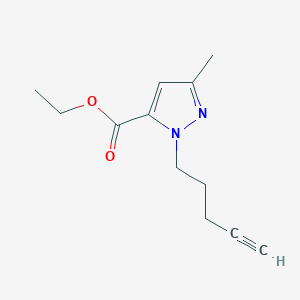![molecular formula C8H5ClN2O2S B11817160 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid](/img/structure/B11817160.png)
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine, nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the core structure and exhibit similar biological activities.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazolo[3,2-a]benzimidazoles: These compounds also possess significant pharmacological activities.
Uniqueness
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is unique due to the presence of the chlorine atom and the acrylic acid moiety, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new drugs and industrial chemicals .
Properties
Molecular Formula |
C8H5ClN2O2S |
|---|---|
Molecular Weight |
228.66 g/mol |
IUPAC Name |
3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-5(1-2-6(12)13)11-3-4-14-8(11)10-7/h1-4H,(H,12,13) |
InChI Key |
ZBYRHXXVGNUDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)






![1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11817164.png)
